molecular formula C5H2Br2ClN B12108582 2,3-Dibromo-4-chloropyridine

2,3-Dibromo-4-chloropyridine

Cat. No.: B12108582
M. Wt: 271.34 g/mol
InChI Key: GQHLHJLMDWGXSV-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-chloropyridine is a halogenated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 2 and 3 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF).

Major Products Formed

  • Substituted pyridines with various functional groups.
  • Coupled products with aryl or alkyl groups.
  • Reduced derivatives such as 2,3-dibromo-4-aminopyridine.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-chloropyridine depends on its specific application and the target molecule

Comparison with Similar Compounds

2,3-Dibromo-4-chloropyridine can be compared with other halogenated pyridines such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and properties, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C5H2Br2ClN

Molecular Weight

271.34 g/mol

IUPAC Name

2,3-dibromo-4-chloropyridine

InChI

InChI=1S/C5H2Br2ClN/c6-4-3(8)1-2-9-5(4)7/h1-2H

InChI Key

GQHLHJLMDWGXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)Br

Origin of Product

United States

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